molecular formula C17H14N4O3S2 B2956139 N-(5-(2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1448072-61-4

N-(5-(2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide

Cat. No.: B2956139
CAS No.: 1448072-61-4
M. Wt: 386.44
InChI Key: WUQPFQWLVZCOLP-UHFFFAOYSA-N
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Description

N-(5-(2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H14N4O3S2 and its molecular weight is 386.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Derivatives

Microwave-Assisted Synthesis

The development of isothiazolopyridines, pyridothiazines, and pyridothiazepines, through both conventional chemical methods and modern microwave techniques, has been reported. Compounds related to the chemical structure of interest have been synthesized, demonstrating the utility of microwave-assisted reaction conditions for higher yields in shorter times compared to conventional methods (Youssef et al., 2012).

Intramolecular Diels–Alder Reaction

The conversion of pyrone-carboxamides through an intramolecular Diels–Alder reaction to generate fused 1,3-cyclohexadiene systems highlights a versatile synthetic intermediate for polycyclic compounds and benzo-fused heterocycles (Noguchi et al., 1986).

Chemical Transformations

Thienopyrimidine Synthesis

Research on the transformation of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis reveals the chemical flexibility and potential application in synthesizing novel heterocyclic compounds (Pokhodylo et al., 2010).

Photophysical Properties

A study on the preparation of oxazolo-[5,4-b]pyridin-2(1H)-ones based on the Hoffmann reaction of 2-oxo-1,2-dihydropyridine-3-carboxamides, leading to the detection of effective phosphors with quantum yields up to 0.78, illustrates the relevance of such compounds in photophysical research (Shatsauskas et al., 2019).

Heterocyclic Derivatives Synthesis

Thiazolo and Triazolo Derivatives

The synthesis of thiazolo[3,2-a]- and triazolo[4,3-a]pyrimidines and pyrimido[2,1-c]triazine derivatives from heteroaromatic compounds showcases the structural diversity achievable through strategic chemical reactions, providing a foundation for further exploration of these compounds in medicinal chemistry and other scientific applications (Haiza et al., 2000).

Mechanism of Action

Properties

IUPAC Name

N-[5-(2-oxo-1H-pyridine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S2/c22-14(10-4-7-25-9-10)20-17-19-12-3-6-21(8-13(12)26-17)16(24)11-2-1-5-18-15(11)23/h1-2,4-5,7,9H,3,6,8H2,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQPFQWLVZCOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CSC=C3)C(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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